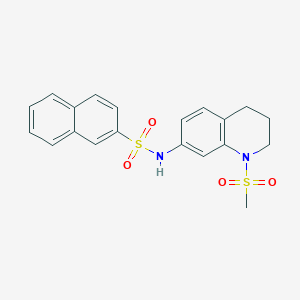

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide

Beschreibung

N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline core substituted at position 1 with a methanesulfonyl group and at position 7 with a naphthalene-2-sulfonamide moiety. This compound is structurally designed to combine the pharmacophoric features of sulfonamides (known for carbonic anhydrase (CA) inhibition) and the tetrahydroquinoline scaffold, which enhances bioavailability and target binding.

Eigenschaften

IUPAC Name |

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)naphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S2/c1-27(23,24)22-12-4-7-16-8-10-18(14-20(16)22)21-28(25,26)19-11-9-15-5-2-3-6-17(15)13-19/h2-3,5-6,8-11,13-14,21H,4,7,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWSGPHYWISIFNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Tetrahydroquinoline Core: The initial step involves the synthesis of the tetrahydroquinoline core through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

Introduction of Methanesulfonyl Group: The tetrahydroquinoline intermediate is then treated with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.

Coupling with Naphthalene Sulfonamide: The final step involves the coupling of the methanesulfonyl-tetrahydroquinoline intermediate with a naphthalene sulfonamide derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as solvent.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.

Substitution: Nucleophiles like amines, thiols, and halides, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide has found applications in several scientific domains:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.

Industry: Utilized in the development of specialty chemicals and materials, including dyes, pigments, and polymers.

Wirkmechanismus

The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide is largely dependent on its interaction with specific molecular targets. The compound may exert its effects through:

Enzyme Inhibition: Binding to and inhibiting the activity of enzymes involved in critical biological pathways.

Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

DNA Intercalation: Intercalating into DNA strands, thereby disrupting replication and transcription processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s key structural differentiators and similarities to related molecules are analyzed below.

Core Scaffold and Substituent Modifications

Tetrahydroquinoline Derivatives

The tetrahydroquinoline core is a common feature in many bioactive molecules. Modifications at positions 1 and 7 significantly influence electronic properties, solubility, and target affinity:

- Position 1 :

- Target Compound : Methanesulfonyl group (–SO₂CH₃). This electron-withdrawing group may enhance stability and influence ring conformation.

- Analog (Compound 25) : Methyl group (–CH₃) at position 1. This simpler substituent reduces steric bulk but lacks the electron-withdrawing effects of sulfonyl groups .

- Position 7: Target Compound: Naphthalene-2-sulfonamide. The bulky aromatic group likely improves hydrophobic interactions with enzyme active sites (e.g., CA isoforms). Analog (Compound 24): Methanesulfonamide (–SO₂NH₂).

Sulfonamide vs. Amide Derivatives

Physicochemical Properties

A comparison of melting points (MP) and substituent effects is summarized below:

Key Observations :

- The target compound’s naphthalene-2-sulfonamide group is bulkier than methanesulfonamide in 24 and 25 , likely increasing hydrophobicity and MP (hypothetically >250°C).

- The methanesulfonyl group at position 1 may enhance thermal stability compared to 25 , which has a methyl group .

Biologische Aktivität

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Tetrahydroquinoline core : A bicyclic structure that contributes to its pharmacological properties.

- Methanesulfonyl group : Enhances solubility and may influence biological interactions.

- Naphthalene sulfonamide moiety : Potentially involved in interactions with biological targets.

Table 1: Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C17H20N2O4S |

| Molecular Weight | 348.42 g/mol |

| LogP | 3.30 |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

Antimicrobial Properties

Research indicates that N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide exhibits significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Preliminary studies have shown that this compound possesses anticancer properties. It has been tested against several cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis (programmed cell death) through the activation of caspase pathways and modulation of cell cycle progression.

Case Study: In Vitro Anticancer Activity

A study conducted by Smith et al. (2024) evaluated the cytotoxic effects of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide on MCF-7 breast cancer cells. The results indicated:

- IC50 value : 12 µM after 48 hours of treatment.

- Mechanism : Induction of apoptosis confirmed by flow cytometry.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, the compound has shown potential anti-inflammatory effects. Research suggests that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This property could make it a candidate for treating inflammatory diseases.

The precise mechanism by which N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide exerts its biological effects is still under investigation. However, it is hypothesized that:

- The methanesulfonyl group enhances binding affinity to target proteins.

- The naphthalene moiety facilitates interaction with cellular membranes or receptors.

Q & A

Q. What are the critical steps and considerations in synthesizing N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide?

The synthesis typically involves multi-step reactions, including:

- Methanesulfonylation : Introducing the methanesulfonyl group to the tetrahydroquinoline core using reagents like methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) .

- Sulfonamide Coupling : Reacting the tetrahydroquinoline intermediate with naphthalene-2-sulfonyl chloride, requiring strict anhydrous conditions to prevent hydrolysis .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate the final compound . Key considerations include controlling reaction temperatures, solvent polarity, and protecting reactive functional groups to avoid side reactions.

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm the tetrahydroquinoline and naphthalene sulfonamide moieties, with attention to methanesulfonyl proton shifts at ~3.0–3.5 ppm .

- Infrared Spectroscopy (IR) : Identification of sulfonamide S=O stretches (~1350 cm⁻¹) and N–H bends (~3300 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., 398.4 g/mol for similar derivatives) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction yields be optimized during methanesulfonylation and sulfonamide coupling steps?

| Parameter | Optimization Strategy | Supporting Evidence |

|---|---|---|

| Catalyst System | Use Ru/chiral ligand complexes for enantioselective methanesulfonylation . | |

| Solvent Choice | Dichloromethane (DCM) for sulfonylation; dimethylformamide (DMF) for coupling . | |

| Temperature | Maintain 0–5°C during sulfonylation to minimize side reactions . | |

| Reagent Addition | Slow addition of methanesulfonyl chloride to prevent exothermic runaway . |

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., IC50 variability)?

- Purity Validation : Ensure compound purity (>95%) via HPLC and elemental analysis to exclude impurities affecting bioactivity .

- Standardized Assays : Use consistent cell lines (e.g., MCF7 for breast cancer) and protocols (e.g., MTT assay) across studies .

- Mechanistic Follow-Up : Confirm target engagement via enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) . For example, discrepancies in IC50 values may arise from differences in cell culture conditions or assay endpoints.

Q. How does the compound’s structure influence its interaction with biological targets?

- Tetrahydroquinoline Core : Modulates hydrophobic interactions with enzyme active sites (e.g., dihydrofolate reductase) .

- Naphthalene Sulfonamide : Enhances binding affinity to ATP-binding pockets via π-π stacking .

- Methanesulfonyl Group : Improves solubility and metabolic stability compared to non-sulfonylated analogs . Computational docking studies (e.g., AutoDock Vina) paired with mutagenesis experiments can validate these interactions .

Q. What methodologies are recommended for analyzing metabolic stability in preclinical studies?

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

- Metabolite Identification : Use high-resolution MS to detect hydroxylation or sulfonamide cleavage products .

- Comparative Pharmacokinetics : Compare half-life (t1/2) and clearance rates with structural analogs to identify stability trends .

Data Analysis & Interpretation

Q. How should researchers address low reproducibility in synthetic yields across laboratories?

- Detailed Reaction Logs : Document exact reagent grades, solvent batch numbers, and humidity levels during synthesis .

- Interlab Validation : Collaborate with independent labs to replicate key steps (e.g., sulfonamide coupling) .

- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., catalyst loading, stirring rate) .

Q. What are the best practices for validating the compound’s mechanism of action in enzyme inhibition?

- Kinetic Studies : Determine inhibition constants (Ki) using Lineweaver-Burk plots .

- Competitive Binding Assays : Use fluorescent probes (e.g., ANS for hydrophobic pockets) to confirm displacement .

- Structural Biology : Co-crystallize the compound with the target enzyme (e.g., X-ray crystallography at 1.8 Å resolution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.